

Application Notes and Protocols: Synthesis of Usaramine N-oxide

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Compound of Interest

Compound Name: Usaramine N-oxide

Cat. No.: B15584813

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Introduction

Usaramine N-oxide is a pyrrolizidine alkaloid, the N-oxide derivative of usaramine. Pyrrolizidine alkaloids and their N-oxides are of significant interest in toxicology and pharmacology due to their potential hepatotoxicity and other biological activities. The synthesis of **Usaramine N-oxide** is crucial for toxicological studies, the development of analytical standards, and for further investigation into its pharmacological properties. This document provides a detailed protocol for the synthesis of **Usaramine N-oxide** from usaramine, focusing on a general and widely applicable oxidation method using meta-chloroperoxybenzoic acid (m-CPBA).

Data Presentation

The following table summarizes key quantitative data for Usaramine and **Usaramine N-oxide**.

Property	Usaramine	Usaramine N-oxide
Chemical Formula	C ₁₈ H ₂₅ NO ₆	C ₁₈ H ₂₅ NO ₇
Molecular Weight	351.39 g/mol	367.39 g/mol
CAS Number	15503-87-4	117020-54-9
Appearance	White to off-white solid	White to off-white solid
Mass Spectrometry (m/z)	352.1 → 120.0[1]	368.1 → 120.0[1]
Purity (Typical)	>98% (Commercially available standard)	>98% (Commercially available standard)
Solubility	Soluble in methanol, chloroform	Soluble in water, methanol, chloroform[2]
Storage Conditions	2-8 °C, desiccated	2-8 °C, desiccated[3]

Experimental Protocols

Synthesis of Usaramine N-oxide via m-CPBA Oxidation

This protocol describes the oxidation of the tertiary amine group in usaramine to its corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

- Usaramine
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- 1 M aqueous sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Solvents for column chromatography (e.g., dichloromethane/methanol gradient)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

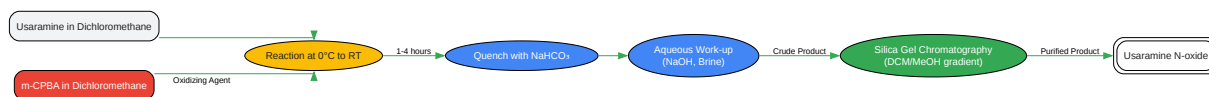
- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve usaramine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
- **Addition of Oxidant:** While stirring, slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM to the cooled usaramine solution. The slow addition is crucial to control the reaction temperature, as the oxidation is exothermic.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC). The N-oxide product is significantly more polar than the starting amine. A suitable TLC eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The reaction is typically complete within 1-4 hours.
- **Work-up:**
 - Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.

- Wash the organic layer sequentially with 1 M aqueous sodium hydroxide solution and then with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification:
 - Purify the crude **Usaramine N-oxide** by silica gel column chromatography.
 - The column is typically eluted with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the methanol concentration to 10-20%).
 - Collect the fractions containing the purified product, as identified by TLC analysis.
 - Combine the pure fractions and remove the solvent under reduced pressure to yield **Usaramine N-oxide** as a white to off-white solid. The expected yield is generally high but will depend on the specific reaction scale and conditions.

Characterization:

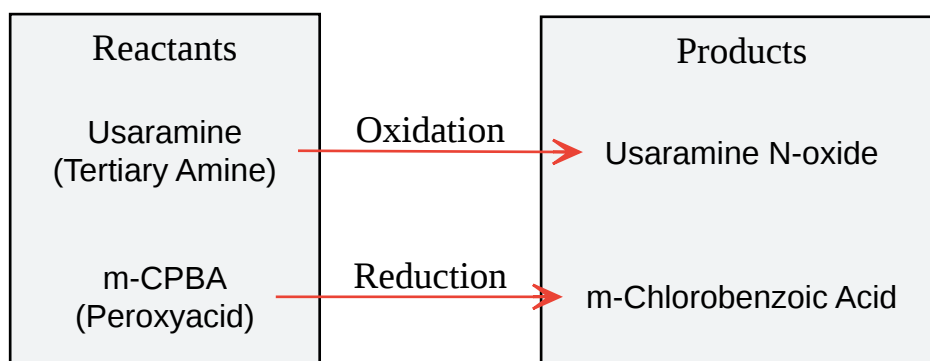
- Mass Spectrometry: Confirm the identity of the product by mass spectrometry. The expected parent ion for **Usaramine N-oxide** is $[M+H]^+$ at m/z 368.1.[\[1\]](#)
- NMR Spectroscopy: Characterize the structure using 1H and ^{13}C NMR. The formation of the N-oxide will induce shifts in the signals of the protons and carbons adjacent to the nitrogen atom.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis of **Usaramine N-oxide**.



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Caption: Chemical transformation in the synthesis of **Usaramine N-oxide**.

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References

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- 2. asianpubs.org [asianpubs.org]
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